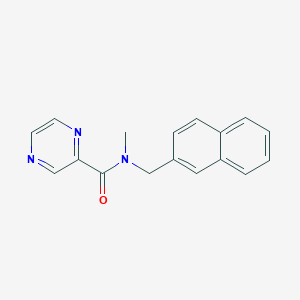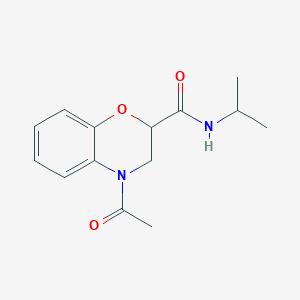![molecular formula C16H22N2O2 B7465720 N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)
N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide is a chemical compound that belongs to the class of amide compounds. It is commonly referred to as MPCCA, and it is a synthetic compound that is used in scientific research. MPCCA has been found to have potential therapeutic benefits in the treatment of various health conditions.
Mecanismo De Acción
The mechanism of action of MPCCA is not fully understood. However, it is believed to work by modulating the activity of certain proteins in the brain. Specifically, MPCCA has been found to interact with the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal activity. MPCCA has also been shown to interact with the cannabinoid system, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
MPCCA has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal activity. MPCCA has also been found to reduce the levels of certain inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, MPCCA has been shown to increase the levels of certain neurotrophic factors, which can promote the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPCCA in lab experiments is its potential therapeutic benefits. MPCCA has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, which can be useful in the study of various health conditions. Additionally, MPCCA is a synthetic compound, which means that it can be easily synthesized and purified for use in lab experiments.
One limitation of using MPCCA in lab experiments is its complexity. The synthesis of MPCCA is a complex process that requires specialized knowledge and skills in organic chemistry. Additionally, MPCCA has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of MPCCA. One direction is the investigation of its potential therapeutic benefits in the treatment of various health conditions. Another direction is the study of its mechanism of action, which could lead to the development of new drugs that target the same pathways. Additionally, the development of new synthesis methods for MPCCA could lead to improvements in its purity and yield. Finally, the study of the long-term effects of MPCCA could provide valuable insights into its safety and efficacy.
Métodos De Síntesis
The synthesis of MPCCA involves a series of chemical reactions. The starting material for the synthesis is 3-methylpiperidine-1-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(aminomethyl)benzoic acid to form the amide compound MPCCA. The synthesis of MPCCA is a complex process that requires specialized knowledge and skills in organic chemistry.
Aplicaciones Científicas De Investigación
MPCCA has been used in scientific research to investigate its potential therapeutic benefits. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. MPCCA has also been shown to have potential in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders. Additionally, MPCCA has been used as a tool in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-4-3-9-18(11-12)16(20)15-7-5-14(6-8-15)10-17-13(2)19/h5-8,12H,3-4,9-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFYDBYVWSKOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)
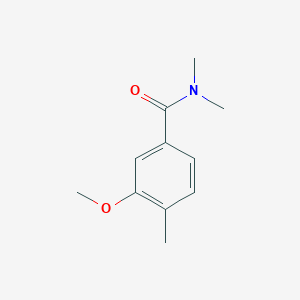
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)

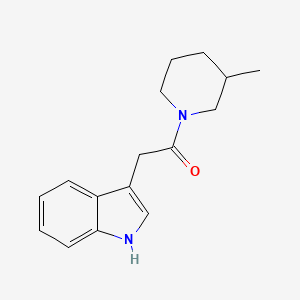
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
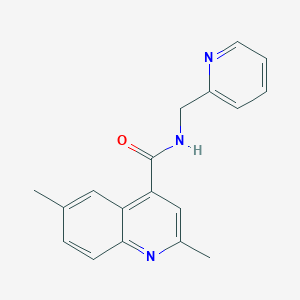
![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
